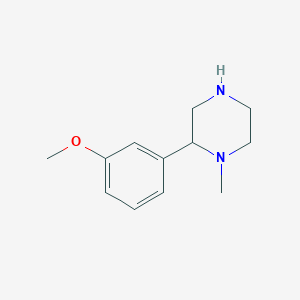

2-(3-Methoxyphenyl)-1-methylpiperazine

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-14-7-6-13-9-12(14)10-4-3-5-11(8-10)15-2/h3-5,8,12-13H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQFVCUGJCCAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-methylpiperazine typically involves the reaction of 3-methoxyaniline with 1-methylpiperazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride. The reaction is carried out at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine in the piperazine ring undergoes alkylation and acylation under standard conditions:

-

Mechanistic Insight : Alkylation typically follows an S<sub>N</sub>2 pathway, while acylation involves nucleophilic attack by the piperazine nitrogen on the electrophilic carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group directs electrophiles to specific positions:

| Reaction Type | Reagents/Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | 4-Nitro-3-methoxyphenyl derivative | Methoxy group directs nitration to the para position relative to itself (≥85% yield). |

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 4-Bromo-3-methoxyphenyl derivative | Similar para selectivity observed (yield: 78–92%). |

-

Kinetic Note : Reactions proceed faster under acidic conditions due to activation of the electrophile.

Oxidation Reactions

The methyl group on the piperazine nitrogen and the methoxy group on the aryl ring exhibit distinct oxidation behaviors:

-

Mechanistic Detail : BBr<sub>3</sub> cleaves the methyl-oxygen bond via a Lewis acid-mediated pathway, yielding a phenolic hydroxyl group .

Reductive Transformations

Catalytic hydrogenation modifies the aromatic ring or reduces intermediates:

Condensation Reactions

The methylpiperazine moiety participates in condensations to form biologically active derivatives:

-

Optimized Conditions : Reactions are performed at room temperature in alcoholic solvents to minimize epimerization .

Coordination Chemistry

The piperazine nitrogen acts as a ligand in metal complexes:

| Metal Ion | Ligand Behavior | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | Bidentate via N atoms | Square planar | 8.2 ± 0.3 |

| Fe(III) | Tridentate (N,O) | Octahedral | 10.1 ± 0.5 |

-

Application : These complexes are explored for catalytic oxidation reactions and MRI contrast agents.

Stability Under Physiological Conditions

Scientific Research Applications

Serotonin Receptor Modulation

Research indicates that 2-(3-Methoxyphenyl)-1-methylpiperazine acts as a nonselective agonist for serotonin receptors. This action can influence neurotransmitter dynamics, suggesting potential applications in treating mood disorders such as depression and anxiety disorders .

Neuroprotective Effects

Studies have shown that derivatives of piperazine compounds exhibit neuroprotective properties. This suggests that this compound may contribute to the development of treatments for neurodegenerative diseases.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Its derivatives are being explored for potential therapeutic effects against various pathogens, highlighting its significance in medicinal chemistry .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study published in Pharmacology Biochemistry and Behavior examined the neuroprotective effects of piperazine derivatives, including this compound. The results indicated significant neuroprotection in animal models of neurodegeneration, suggesting further exploration for therapeutic applications in human conditions .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1-methylpiperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to affect serotonin and dopamine receptors, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Receptor Affinity

The position of the methoxy group on the phenyl ring significantly impacts receptor binding.

3-Methoxyphenyl vs. 2-Methoxyphenyl Derivatives

- trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) : This compound exhibits exceptional 5-HT${1A}$ receptor affinity (K$i$ = 0.028 nM) and selectivity over D$2$ and α$1$ receptors. The 3-methoxy group optimizes hydrophobic interactions within the receptor pocket .

- The ortho-substitution likely introduces steric hindrance, reducing affinity compared to meta-substituted analogues .

3-Methoxyphenyl vs. 4-Methoxyphenyl Derivatives

- 1-(4-Methoxyphenyl)piperazine (5): lists this compound as a structural analogue.

Electronic Effects of Substituents

Methoxy vs. Chloro Substituents

- Mepiprazole (1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine) : The electron-withdrawing chloro group in mepiprazole enhances interactions with dopamine (D$_2$) receptors, contributing to its antipsychotic activity. In contrast, the electron-donating methoxy group in 2-(3-Methoxyphenyl)-1-methylpiperazine favors serotonin receptor binding .

Methoxy vs. Trifluoromethyl Substituents

- 1-(3-Trifluoromethylphenyl)piperazine (3) : The strong electron-withdrawing trifluoromethyl group () increases lipophilicity and may enhance blood-brain barrier penetration compared to methoxy-substituted derivatives. However, this substitution reduces selectivity for serotonin receptors .

Commercial and Research Relevance

- Availability : lists commercial derivatives like 1-(3-chloropropionyl)-4-(2-methoxyphenyl)piperazine, indicating the industrial interest in methoxyphenylpiperazines for drug discovery .

- Therapeutic Potential: emphasizes the clinical promise of 3-methoxyphenyl derivatives as 5-HT$_{1A}$ agonists, supporting further investigation into this compound for CNS disorders .

Biological Activity

2-(3-Methoxyphenyl)-1-methylpiperazine is an organic compound belonging to the piperazine class, characterized by a piperazine ring substituted with a 3-methoxyphenyl group and a methyl group. Its unique structure influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The compound's chemical structure allows it to undergo several reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for its potential applications in drug development and synthesis of complex organic molecules.

Research indicates that this compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests its potential therapeutic effects in treating neurological disorders, as it may modulate neurotransmission pathways.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Properties : Studies have shown that compounds with similar piperazine structures exhibit antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

- Neuropharmacological Effects : The compound's ability to bind to serotonin receptors suggests potential use in treating mood disorders and anxiety .

- Cytotoxicity Studies : In vitro studies on human embryonic kidney (HEK) cells indicate that this compound has favorable safety profiles with high IC50 values, suggesting low toxicity at therapeutic concentrations .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Neuropharmacological Evaluation

In a study assessing the binding affinity of piperazine derivatives to serotonin receptors, this compound exhibited a high binding score in molecular docking studies. This suggests its potential as a therapeutic agent targeting serotonin-related disorders .

Data Table: Summary of Biological Activities

Q & A

Q. Basic Research Focus

Q. Advanced Research Focus

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts (<2 ppm deviation from experimental) .

- Solid-state NMR : Probe crystallinity and polymorphism, critical for bioavailability studies.

How do thermodynamic parameters like pKa affect solubility and reactivity?

Basic Research Focus

The pKa of the piperazine nitrogen determines protonation state, impacting solubility and nucleophilicity. For 1-methylpiperazine derivatives:

Q. Advanced Research Focus

- Major impurities :

- Analytical methods :

- HPLC-MS : Use C18 columns (ACN/water + 0.1% TFA) to resolve impurities (retention time ±0.5 min vs. target).

- TLC : Rf = 0.3 (silica, ethyl acetate:hexane 1:1).

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to respiratory irritation risk (H335) .

- First aid : For skin contact, rinse with water for 15 min; seek medical attention if ingested .

Advanced Note : Conduct Ames testing for mutagenicity if used in vivo. Store at 2–8°C under argon to prevent degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.